8-Chlorofuro[2,3-c]quinolin-4(5H)-one
CAS No.: 89972-51-0
Cat. No.: VC15950739
Molecular Formula: C11H6ClNO2
Molecular Weight: 219.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89972-51-0 |
|---|---|
| Molecular Formula | C11H6ClNO2 |
| Molecular Weight | 219.62 g/mol |
| IUPAC Name | 8-chloro-5H-furo[2,3-c]quinolin-4-one |
| Standard InChI | InChI=1S/C11H6ClNO2/c12-6-1-2-9-8(5-6)7-3-4-15-10(7)11(14)13-9/h1-5H,(H,13,14) |
| Standard InChI Key | SJQBXOOSZHIRCX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Chlorofuro[2,3-c]quinolin-4(5H)-one belongs to the furoquinoline class, featuring a fused furan and quinoline ring system. The chlorine atom at position 8 and the carbonyl group at position 4 are critical for its reactivity and biological interactions. The molecular formula is , with a molecular weight of 219.62 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.62 g/mol |
| CAS Number | 89972-51-0 |
| IUPAC Name | 8-chloro-5H-furo[2,3-c]quinolin-4-one |
| SMILES | C1=CC2=C(C=C1Cl)C3=C(C(=O)N2)OC=C3 |
| InChIKey | SJQBXOOSZHIRCX-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the chlorine atom enhances electrophilic reactivity .
Spectral Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. The -NMR spectrum exhibits signals for aromatic protons between δ 7.2–8.2 ppm, while the carbonyl group resonates at δ 165–170 ppm in -NMR . High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 219.009 (calculated for ) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves cyclization and halogenation steps. A patented method by KALYPSYS, INC. describes the following route :
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Quinoline Precursor Preparation: 4-Hydroxyquinoline is treated with phosphoryl chloride to form 4-chloroquinoline.
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Furan Ring Formation: Cyclization of 4-chloroquinoline with a furan-diol derivative under acidic conditions yields the furoquinoline backbone.
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Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 8 using or .
Alternative methods include palladium-catalyzed cross-coupling reactions to attach the furan moiety .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Chloroquinoline | Core quinoline structure |
| 2 | Furan-diol | Furan ring precursor |
| 3 | 8-Chloro-4-oxo derivative | Final product after oxidation |
Optimization Challenges
Yield optimization remains challenging due to side reactions during cyclization. Recent advances use microwave-assisted synthesis to reduce reaction times from 12 hours to 30 minutes, improving yields by 15–20% .
Biological Activities and Mechanisms
Antimicrobial Properties
Structural analogs of furoquinolines exhibit broad-spectrum antimicrobial activity. For example, coumarin-furoquinoline conjugates show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis . The chlorine atom enhances membrane permeability, while the carbonyl group interacts with bacterial topoisomerases .
Table 3: Biological Activity of Furoquinoline Derivatives
| Compound | Activity (IC) | Target |
|---|---|---|
| 8-Chlorofuroquinolinone | 25 µM (MCF-7) | Aurora A kinase |
| 6-Chloro analog | 18 µM (A549) | DNA topoisomerase |
| Coumarin-furoquinoline | 4 µg/mL (MTB) | Bacterial enzymes |
Applications in Drug Discovery
Antibiotic Development
The rise of multidrug-resistant bacteria has renewed interest in furoquinolines. Hybrid molecules combining 8-chlorofuroquinolinone with fluoroquinolone motifs show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Kinase Inhibition
Molecular docking studies predict strong binding of 8-chlorofuroquinolinone to Aurora A kinase (binding energy: −9.2 kcal/mol), a target in oncology. Key interactions include hydrogen bonds with Val-147 and hydrophobic contacts with Leu-263 .
Comparative Analysis with Structural Analogs
Positional Isomers
The 6-chloro and 8-chloro isomers exhibit distinct bioactivities. The 8-chloro derivative shows higher solubility in polar solvents (e.g., DMSO: 12 mg/mL vs. 8 mg/mL for 6-chloro), enhancing its drug-likeness .
Heterocyclic Modifications
Replacing the furan ring with pyrrole (as in pyrroloquinolines) reduces anticancer activity by 40%, underscoring the furan moiety’s importance .
Future Directions
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